molecular formula C12H2Cl6O2 B3065713 1,2,4,6,8,9-Hexachlorodibenzo-P-dioxin CAS No. 58802-09-8

1,2,4,6,8,9-Hexachlorodibenzo-P-dioxin

Cat. No.: B3065713
CAS No.: 58802-09-8
M. Wt: 390.9 g/mol
InChI Key: URELDHWUZUWPIU-UHFFFAOYSA-N
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Description

1,2,4,6,8,9-Hexachlorodibenzo-P-dioxin is a member of the polychlorinated dibenzodioxins family, which are a group of long-lived polyhalogenated organic compounds. These compounds are primarily anthropogenic and contribute to toxic, persistent organic pollution in the environment . This compound is one of 75 chlorinated dibenzo-P-dioxin congeners .

Chemical Reactions Analysis

1,2,4,6,8,9-Hexachlorodibenzo-P-dioxin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Biological Activity

1,2,4,6,8,9-Hexachlorodibenzo-P-dioxin (HxCDD) is a member of the polychlorinated dibenzo-p-dioxins (PCDDs), which are known for their environmental persistence and biological toxicity. This article discusses the biological activity of HxCDD, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

HxCDD is characterized by six chlorine atoms attached to a dibenzo-p-dioxin structure. Its chemical formula is C12H2Cl6O2, and it is one of several congeners in the dioxin family. The presence of multiple chlorine atoms contributes to its stability and bioaccumulation potential in living organisms.

Mechanisms of Toxicity

HxCDD exhibits biological activity primarily through interactions with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that mediates the effects of various environmental toxins. Upon binding to AhR, HxCDD influences gene expression related to:

  • Cell proliferation
  • Apoptosis
  • Immune response
  • Endocrine disruption

Dose-Response Relationships

Research indicates that HxCDD's effects are dose-dependent, with significant variations in toxicity observed at different exposure levels. For instance:

  • Low doses (0.05 - 1.25 µg/kg) may lead to slight increases in body weight but can inhibit metabolic pathways such as phosphoenolpyruvate carboxykinase (PEPCK) activity.
  • High doses (3.2 - 80 µg/kg) result in marked reductions in body weight and significant hepatic changes including necrosis and carcinogenic outcomes in animal models .

Animal Studies

Several studies have investigated the carcinogenic potential of HxCDD:

  • In a study involving Osborne-Mendel rats and B6C3F1 mice exposed to various doses of HxCDD over 104 weeks, significant increases in hepatocellular carcinoma were observed at higher doses in both male and female subjects .

Table 1: Carcinogenic Effects of HxCDD in Animal Models

SpeciesDose (µg/kg/week)Observed Effects
Male Rats5.0Increased incidence of liver tumors
Female Rats10Significant liver neoplasia
Male Mice80Hepatocellular adenomas increased
Female Mice10Dose-related increase in tumors

Human Studies

The Seveso disaster provides critical insights into human exposure effects. Following the industrial accident that released high levels of dioxins into the environment, health studies revealed:

  • Increased rates of chloracne and potential links to long-term conditions such as diabetes and cardiovascular diseases among exposed populations .

Biotransformation and Metabolism

HxCDD undergoes biotransformation in biological systems. It has been shown that specific bacterial strains can metabolize HxCDD into less toxic metabolites such as tetrachlorocatechol and tetrachlorophenol. This metabolic pathway is crucial for understanding the environmental degradation processes of dioxins .

Case Studies

Case Study: Seveso Disaster
The Seveso incident led to extensive epidemiological studies assessing long-term health impacts on exposed individuals. Findings indicated an association between dioxin exposure and various health issues including immune dysfunction and reproductive health problems .

Case Study: Endometriosis and Dioxins
Research has suggested a correlation between elevated serum levels of dioxins (including HxCDD) and increased risk for endometriosis among women. This highlights the endocrine-disrupting potential of HxCDD .

Properties

IUPAC Name

1,2,4,6,8,9-hexachlorodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl6O2/c13-3-1-5(15)9-11(7(3)17)20-12-8(18)4(14)2-6(16)10(12)19-9/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URELDHWUZUWPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=C1Cl)Cl)OC3=C(O2)C(=CC(=C3Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074068
Record name 1,2,4,6,8,9-Hexachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58802-09-8
Record name 1,2,4,6,8,9-Hexachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,6,8,9-Hexachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,6,8,9-HEXACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54VU8W4KXN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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